- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,
Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)
92822-03-2 structure
Product Name:4-(4-fluorophenyl)methylpiperidine hydrochloride
Número CAS:92822-03-2
MF:C12H17ClFN
Megavatios:229.721485853195
MDL:MFCD03840140
CID:858992
PubChem ID:17039492
Update Time:2024-10-26
4-(4-fluorophenyl)methylpiperidine hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 4-(4-Fluorobenzyl)piperidine HCl
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
- 4-(p-Fluorobenzyl)piperidine hydrochloride
- 92822-03-2
- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
- CHEMBL1204355
- 4-(4-fluorophenylmethyl)piperidine HCl salt
- PD181765
- DB-014359
- DB-106003
- 4-(4-Fluorobenzyl)piperidineHydrochloride
- DL-0726
- AKOS015891419
- A1-50279
- AR1826
- 193357-52-7
- 4-(4-fluorobenzyl)-piperidine hydrochloride
- CS-0045397
- F9995-3600
- OJKWWANXBGLGQN-UHFFFAOYSA-N
- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
- DTXSID30588780
- EN300-1215324
- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- SY046053
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
- AB16392
- C12H17ClFN
- SCHEMBL4247331
- MFCD03840140
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
-
- MDL: MFCD03840140
- Renchi: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
- Clave inchi: OJKWWANXBGLGQN-UHFFFAOYSA-N
- Sonrisas: Cl.FC1C=CC(CC2CCNCC2)=CC=1
Atributos calculados
- Calidad precisa: 229.10300
- Masa isotópica única: 229.1033554g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 158
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 12Ų
Propiedades experimentales
- PSA: 12.03000
- Logp: 3.49860
4-(4-fluorophenyl)methylpiperidine hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AR1826-1/G |
4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE |
92822-03-2 | 95% | 1g |
$33 | 2023-09-16 | |
| AstaTech | AR1826-5/G |
4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE |
92822-03-2 | 95% | 5/G |
$120 | 2022-06-01 | |
| AstaTech | AR1826-25/G |
4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE |
92822-03-2 | 95% | 25/G |
$420 | 2022-06-01 | |
| Alichem | A129000176-10g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 97% | 10g |
$194.68 | 2023-08-31 | |
| Alichem | A129000176-25g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 97% | 25g |
$443.42 | 2023-08-31 | |
| Chemenu | CM120296-5g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 5g |
$102 | 2021-08-06 | |
| Chemenu | CM120296-10g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 10g |
$199 | 2021-08-06 | |
| Chemenu | CM120296-25g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 25g |
$411 | 2021-08-06 | |
| TRC | F247706-100mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F247706-500mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 500mg |
$ 65.00 | 2022-06-05 |
4-(4-fluorophenyl)methylpiperidine hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C
Referencia
- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidines, European Journal of Organic Chemistry, 2004, (17), 3623-3632
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
Referencia
- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referencia
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt
Referencia
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist, Journal of Medicinal Chemistry, 1999, 42(15), 2993-3000
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Referencia
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives, Bioorganic & Medicinal Chemistry, 2004, 13(2), 397-416
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
Referencia
- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Referencia
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referencia
- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C
Referencia
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts, Applied Catalysis, 2004, 269(1-2), 249-253
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction, Journal of Organic Chemistry, 1999, 64(10), 3763-3766
Métodos de producción 17
Condiciones de reacción
Referencia
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
Métodos de producción 19
Condiciones de reacción
Referencia
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
Métodos de producción 20
4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials
- P-fluorobenzyl chloride
- 4-(4-Fluorobenzoyl)pyridine
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- Pyridine, 4-[(4-fluorophenyl)methyl]-
- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride
4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products
4-(4-fluorophenyl)methylpiperidine hydrochloride Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
Número de pedido:A849538
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:25
Precio ($):319.0
Correo electrónico:sales@amadischem.com
4-(4-fluorophenyl)methylpiperidine hydrochloride Literatura relevante
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
Pureza:99%
Cantidad:25g
Precio ($):319.0